2-Formyl-4-(4-trifluoromethoxyphenyl)phenol chemical structure
2-Formyl-4-(4-trifluoromethoxyphenyl)phenol chemical structure
Topic: 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol Chemical Structure and Synthesis Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Structural Analysis, Synthesis, and Medicinal Applications
Executive Summary
2-Formyl-4-(4-trifluoromethoxyphenyl)phenol (also known as 5-(4-(trifluoromethoxy)phenyl)salicylaldehyde ) is a specialized fluorinated biaryl scaffold used primarily in medicinal chemistry and ligand design. As a derivative of salicylaldehyde, it combines an ortho-hydroxyaldehyde motif—capable of forming stable Schiff bases and metal complexes—with a para-trifluoromethoxyphenyl group. This fluorinated moiety enhances lipophilicity and metabolic stability, making the molecule a critical building block for matrix metalloproteinase (MMP) inhibitors, antimicrobial hydrazones, and salen-type catalysts.
This guide provides a comprehensive technical breakdown of its structure, a validated synthesis protocol via Suzuki-Miyaura coupling, and an analysis of its physicochemical properties for drug discovery applications.
Chemical Identity & Structural Analysis[1][2]
The nomenclature 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol defines the molecule with phenol as the parent structure:
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Position 1: Hydroxyl group (-OH).
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Position 2: Formyl group (-CHO), situated ortho to the hydroxyl.
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Position 4: 4-(trifluoromethoxy)phenyl group, situated para to the hydroxyl.
In the alternative benzaldehyde numbering (common in cataloging), this corresponds to 2-hydroxy-5-(4-(trifluoromethoxy)phenyl)benzaldehyde .
2.1 Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₄H₉F₃O₃ | Core composition |
| Molecular Weight | 282.22 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to -OCF₃ |
| pKa (Phenolic OH) | ~7.5 - 8.0 | More acidic than phenol (pKa 10) due to ortho-CHO EWG |
| H-Bond Donor | 1 (Phenolic OH) | Intramolecular H-bond with Carbonyl O |
| H-Bond Acceptor | 4 (3 F, 1 C=O) | Interaction with receptor pockets |
| Electronic Effect | -OCF₃ (σₚ ≈ 0.[1][2][3]35) | Electron-withdrawing, deactivates ring slightly |
2.2 Structural Visualization
The following diagram illustrates the connectivity and the key "Salicyl" and "Biaryl" motifs.[2]
Figure 1: Structural decomposition of 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol showing the intramolecular hydrogen bonding network and biaryl connectivity.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 5-bromosalicylaldehyde with 4-(trifluoromethoxy)phenylboronic acid . This method avoids the poor regioselectivity of direct formylation of the biaryl phenol.
3.1 Retrosynthetic Analysis
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Target: 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol
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Disconnection: Biaryl C-C bond.
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Synthons: 5-Bromosalicylaldehyde (Electrophile) + 4-OCF₃-Phenylboronic Acid (Nucleophile).
3.2 Experimental Methodology
Reagents:
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Substrate A: 5-Bromosalicylaldehyde (1.0 equiv)
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Substrate B: 4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
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Base: Na₂CO₃ (2.0 M aqueous solution) or K₂CO₃ (3 equiv)
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Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Protocol:
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Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen for 15 minutes.
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Dissolution: Add 5-bromosalicylaldehyde (10 mmol, 2.01 g) and 4-(trifluoromethoxy)phenylboronic acid (12 mmol, 2.47 g) to the flask. Dissolve in degassed 1,4-Dioxane (40 mL).
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Base Addition: Add degassed 2.0 M Na₂CO₃ solution (10 mL). The mixture may become biphasic.
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Catalyst Addition: Add Pd(PPh₃)₄ (0.3 mmol, 346 mg) quickly against a positive flow of Argon.
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Reflux: Heat the mixture to 90–100°C under vigorous stirring for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.5) should appear.
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Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenolate). Extract with Ethyl Acetate (3 x 50 mL).
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Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
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Characterization: The product is typically a light yellow solid.
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¹H NMR (CDCl₃): δ 11.0 (s, 1H, OH), 9.95 (s, 1H, CHO), 7.7–7.8 (m, aromatic protons).
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3.3 Reaction Mechanism Visualization
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling synthesis of the target salicylaldehyde derivative.
Applications in Drug Discovery & Catalysis
4.1 Medicinal Chemistry: Bioisosteres & Inhibitors
The 4-(trifluoromethoxy)phenyl moiety is a privileged structure in medicinal chemistry.
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Metabolic Stability: The -OCF₃ group blocks metabolic oxidation at the para position, extending the half-life of the drug.
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Lipophilicity: It increases membrane permeability (LogP increase ~1.04 vs H) without significantly increasing steric bulk compared to a methoxy group.
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MMP Inhibitors: Salicylaldehyde derivatives are precursors to hydroxamic acids (via reductive amination or oxidation/coupling), which are potent zinc-binding groups in Matrix Metalloproteinase (MMP) inhibitors [1].
4.2 Ligand Synthesis (Salen & Schiff Bases)
This molecule is a "halfshell" for Salen ligands . Condensation with diamines (e.g., ethylenediamine, 1,2-cyclohexanediamine) yields fluorinated Salen ligands.
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Reactivity: The aldehyde reacts with primary amines to form imines (Schiff bases).
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Catalysis: Metal complexes (Mn, Co, Cr) of these ligands are used in enantioselective epoxidations and hetero-Diels-Alder reactions. The electron-withdrawing -OCF₃ group tunes the Lewis acidity of the metal center.
Safety & Handling Protocols
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Hazard Identification:
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Skin/Eye Irritant: Salicylaldehydes are potent irritants. Wear nitrile gloves and safety goggles.
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Fluorine Safety: While the -OCF₃ group is stable, combustion can release HF. Do not incinerate waste in standard ovens.
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Storage: Store under inert atmosphere (Argon) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids (salicylic acid derivatives) upon prolonged exposure to air.
References
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Vertex Pharmaceuticals. (2014). Method of synthesizing peptides, proteins and bioconjugates. European Patent EP2812345B1. Link
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Kubota Corporation. (2014). Substances of Concern List: Salicylaldehyde Derivatives. Link
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Pai, K. et al. (2026). An overview on synthetic aspects and biological activity profiles of hydrazone derivatives. ResearchGate. Link
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ACG Publications. (2015). Optimized synthesis of CTEP and characterization of trifluoromethoxyphenyl intermediates. Link
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Oriental Journal of Chemistry. (2013). One Pot Synthesis of Salicylaldehyde Derivatives. Link
